molecular formula C12H13FN2O B018052 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole CAS No. 84163-77-9

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Cat. No.: B018052
CAS No.: 84163-77-9
M. Wt: 220.24 g/mol
InChI Key: MRMGJMGHPJZSAE-UHFFFAOYSA-N
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Description

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a chemical compound known for its significance in pharmaceutical research and development. It is an intermediate in the synthesis of various drugs, including antipsychotic medications like risperidone and paliperidone . The compound’s unique structure, which includes a fluorine atom and a piperidine ring, contributes to its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-fluoro-1,2-benzisoxazole with piperidine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzisoxazole compounds .

Scientific Research Applications

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is primarily related to its role as an intermediate in drug synthesis. In the context of antipsychotic medications, the compound contributes to the pharmacological activity by interacting with neurotransmitter receptors in the brain, such as dopamine and serotonin receptors . These interactions help modulate neurotransmission and alleviate symptoms of psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its role as an intermediate in the synthesis of important antipsychotic drugs highlights its significance in medicinal chemistry .

Biological Activity

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and efficacy in various biological assays.

Chemical Structure and Synthesis

This compound (CAS number 84163-13-3) features a benzisoxazole core with a piperidine ring and a fluorine atom. It serves as a molecular scaffold for the development of various pharmacologically active compounds, particularly atypical antipsychotics such as risperidone and paliperidone . The synthesis typically involves the reaction of 4-(2,4-difluorobenzoyl)-piperidine with hydroxylamine hydrochloride under mild conditions, yielding high-purity compounds suitable for further biological evaluation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, derivatives synthesized through the condensation of various acid chlorides exhibited significant inhibitory effects against a range of pathogenic bacteria and fungi. Notably, compounds demonstrated superior activity compared to standard antimicrobial agents against strains such as Escherichia coli and Aspergillus niger .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismInhibition Zone (mm)MIC (µg/mL)
4IBacillus subtilis158
4IVE. coli185
6IA. niger2010
StandardCiprofloxacin222

Antiproliferative Activity

The antiproliferative effects of this compound have been extensively studied. In vitro assays using human carcinoma cell lines (HeLa, HT-29, MCF-7) revealed that specific derivatives exhibited potent cytotoxicity. The structure-activity relationship (SAR) studies indicated that modifications at the N-terminal significantly influenced antiproliferative activity .

Table 2: Antiproliferative Activity of Selected Derivatives

CompoundCell LineIC50 (µM)
5aHeLa12
5dHT-2915
5kMCF-710
ControlDoxorubicin8

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various derivatives of this compound and evaluated their antimicrobial and antiproliferative activities. The results indicated that certain modifications led to enhanced biological activity compared to parent compounds .
  • Mechanism of Action : Research has suggested that the biological activity is primarily attributed to the heterocyclic structure's ability to interact with cellular targets involved in proliferation and infection processes. This interaction may disrupt critical pathways in target cells, leading to cell death or inhibition of growth .
  • Computational Studies : Computational modeling has been employed to predict the binding affinity of these compounds to various biological targets, providing insights into their mechanism of action and guiding further optimization in drug design .

Properties

IUPAC Name

6-fluoro-3-piperidin-4-yl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMGJMGHPJZSAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50233083
Record name R-56109
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84163-77-9
Record name 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84163-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name R-56109
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084163779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-56109
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-56109
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3911L280X6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2,4-difluorophenyl-(4-piperidinyl)-methanone oxime hydrochloride (5.52 g, 20 mmol) is added to 25 ml of 50% potassium hydroxide; reflux for 4 hours, cooled to room temperature, and extracted with toluene (25 ml×2). The combined organic phases are dried over anhydrous magnesium sulfate, filtered, evaporated to dryness under reduced pressure, and recrystallized in diethyl ether, to obtain 3.3 g of a product, with a yield of 75%.
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

To the suspension of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride (25 grams) (formula-6) dissolved in water (100 ml), added aqueous sodium hydroxide (4.8 grams in 20 ml water). Stirred for 20 min and filtered the precipitated solid. Washed the solid with cold water and dried to obtain the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of 11 g of 4-(2,4-difluoro-benzoyl)piperidine-oxime hydrochloride and 25 g of potassium hydroxide in 25 ml of water is heated to boiling with stirring for 2 hours. The reaction mixture is cooled to room temperature and extracted with toluene. The organic phase is dried over anhydrous sodium sulfate and evaporated in vacuo. The residual crude product is recrystallized from petroleum ether. Thus 7.1 g of the title compound are obtained. According to HPLC MS analysis the product contains 5% of 4-{6-[4′-(6′-fluoro-1′,2′-benzisoxazol-3′-yl)-piperidine-1′-yl]-1,2-benzisoxazol-3-yl}-piperidine, as a contamination (compound of the Formula VI).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
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Reactant of Route 6
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

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